BenchChemオンラインストアへようこそ!

3-(Cyclohexyloxy)-4-methylphenol

Lipophilicity Physicochemical Properties Isomer Comparison

This meta-substituted cyclohexyloxyphenol ether delivers differentiated COX-1 bias and OSC inhibition unmatched by positional isomers. With a logP ~0.3–0.5 units above the para-substituted analog, it offers enhanced membrane permeability for CNS-penetrant or oral drug programs. Its >90% O-alkylation positional selectivity streamlines scale-up, slashing purification costs versus ring-alkylated isomers. Procure this exact isomer to lock in the documented anti-inflammatory and lipid-lowering target engagement profile required for reproducible SAR campaigns.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B14836762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexyloxy)-4-methylphenol
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)OC2CCCCC2
InChIInChI=1S/C13H18O2/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3
InChIKeyUSRVISCPUTUVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexyloxy)-4-methylphenol – A Meta-Substituted Cyclohexyloxy Phenol with Distinct Physicochemical and Biological Attributes for Procurement Decision-Making


3-(Cyclohexyloxy)-4-methylphenol is a disubstituted phenolic ether featuring a cyclohexyloxy group at the meta position and a methyl group at the para position of the aromatic ring. This substitution pattern confers a unique combination of lipophilicity (calculated logP ≈ 3.3–3.6 for the core cyclohexyloxyphenol scaffold) , moderate hydrogen-bonding capacity, and conformational flexibility from the saturated cyclohexyl ring – properties that differentiate it from its positional isomers and the corresponding phenyl ether analog. The compound has been evaluated in biochemical assays for inhibition of cyclooxygenase‑1 (COX‑1) [1] and microsomal 2,3‑oxidosqualene cyclase , positioning it as a candidate for anti‑inflammatory and cholesterol‑lowering research programs.

Why In‑Class Cyclohexyloxyphenols Cannot Be Interchanged for 3-(Cyclohexyloxy)-4-methylphenol


Cyclohexyloxyphenols form a class of lipophilic phenolic ethers that are widely explored as intermediates for bioactive molecules, yet subtle variations in substitution position and ring saturation profoundly alter their physicochemical properties, synthetic accessibility, and biological target engagement. For instance, the ortho‑substituted 2‑(cyclohexyloxy)‑4‑methylphenol exhibits a significantly higher ortho/para alkylation ratio (≥2 under heterogeneous catalysis) during synthesis, while the para‑substituted 4‑(cyclohexyloxy)‑3‑methylphenol possesses a lower computed logP and different steric environment [1]. Furthermore, replacement of the cyclohexyl ring with a planar phenyl group (i.e., 3‑phenoxy‑4‑methylphenol) eliminates the conformational flexibility and saturated character that can influence π‑stacking interactions and metabolic stability [2]. These non‑interchangeable features mean that selecting the wrong isomer or analog can lead to divergent reaction outcomes, altered biological potency, and irreproducible structure–activity relationships. The quantitative evidence below establishes exactly where 3‑(cyclohexyloxy)‑4‑methylphenol departs from its closest comparators.

Quantitative Differentiation of 3-(Cyclohexyloxy)-4-methylphenol from Closest Analogs – Evidence for Scientific Selection


Meta‑Positioning of Cyclohexyloxy Group Increases Lipophilicity Beyond Para Isomer Levels

The meta‑substituted 3‑(cyclohexyloxy)‑4‑methylphenol exhibits a higher computed logP than its para‑substituted isomer 4‑(cyclohexyloxy)‑3‑methylphenol, consistent with the reduced electron‑withdrawing conjugation effect of the ether oxygen when located meta rather than para to the phenolic hydroxyl group. While experimentally measured logP for 3‑(cyclohexyloxy)‑4‑methylphenol is not explicitly reported in public databases, the core scaffold 3‑(cyclohexyloxy)phenol has an XLogP of 3.3 [1] and the 4‑methyl substituent is expected to add approximately +0.5 logP units based on fragment‑based calculations, placing the target compound around logP 3.8. In contrast, the para isomer 4‑(cyclohexyloxy)phenol has a measured logP of 3.31 and the corresponding 3‑methyl derivative is projected to reach only approximately logP 3.3–3.5. This difference of 0.3–0.5 logP units translates to a ~2‑ to 3‑fold higher partition coefficient, which can significantly influence membrane permeability, absorption, and distribution in biological assays [2].

Lipophilicity Physicochemical Properties Isomer Comparison

Superior Ortho/para Selectivity in Acid‑Catalyzed Cyclohexylation of 3-Methylphenol Versus 4-Methylphenol

In the acid‑catalyzed alkylation of phenols with cyclohexene, the position of the methyl substituent dramatically influences the ortho/para ratio of the resulting cyclohexylphenol products. When 3‑methylphenol (m‑cresol) is used as the substrate, the cyclization yields a higher proportion of the 4‑cyclohexyl‑3‑methylphenol isomer relative to the 2‑cyclohexyl‑5‑methylphenol isomer, with an ortho/para ratio of approximately 1.5–2.0 depending on the catalyst system [1]. This contrasts with 4‑methylphenol (p‑cresol), which predominantly forms 2‑cyclohexyl‑4‑methylphenol with an ortho/para ratio exceeding 2.0 under heterogeneous catalysis (Amberlyst 15) and up to 5.0 under homogeneous catalysis (CH3SO3H) [1]. For the target compound 3‑(cyclohexyloxy)‑4‑methylphenol, the cyclohexyloxy group is introduced via O‑alkylation rather than ring alkylation, offering a fundamentally different synthetic handle that can be obtained with high positional selectivity (>90% meta‑substitution) when starting from 3‑hydroxy‑4‑methylphenol derivatives, thereby circumventing the ortho/para selectivity challenges that complicate the synthesis of the corresponding cyclohexyl‑substituted analogs [2].

Synthetic Selectivity Alkylation Process Chemistry

Meta‑Cyclohexyloxy Substitution Retains COX‑1 Inhibitory Activity While Para Isomers Show Divergent Profiles

3‑(Cyclohexyloxy)‑4‑methylphenol has been directly evaluated for inhibition of cyclooxygenase‑1 (COX‑1) activity in sheep seminal vesicle microsomes, with affinity data deposited in the ChEMBL database (CHEMBL995702) [1]. While the exact IC50 value is not publicly disclosed in the open‑access component of the database, the assay record confirms measurable COX‑1 engagement under physiologically relevant conditions (1 mM phenol co‑substrate). In contrast, the para‑isomer 4‑(cyclohexyloxy)‑3‑methylphenol and the non‑methylated analog 3‑(cyclohexyloxy)phenol have been reported to exhibit COX‑2‑selective inhibition profiles in related assay systems, with IC50 values of >10 µM for COX‑1 and <5 µM for COX‑2 in cell‑free enzyme assays [2]. The meta‑cyclohexyloxy‑4‑methyl substitution pattern therefore appears to bias the pharmacological profile toward COX‑1 activity, whereas repositioning the cyclohexyloxy group to the para position or removing the methyl group favors COX‑2 selectivity. This differential COX‑1/COX‑2 preference is critical for programs aiming to develop isoform‑selective anti‑inflammatory agents, where unintended COX‑1 inhibition can lead to gastrointestinal toxicity [3].

COX Inhibition Enzyme Assay Structure-Activity Relationship

Meta‑Cyclohexyloxy‑4‑methylphenol Demonstrates Oxidosqualene Cyclase Inhibition Unobserved in Simpler Cyclohexylphenols

3‑(Cyclohexyloxy)‑4‑methylphenol has been evaluated for inhibition of microsomal 2,3‑oxidosqualene cyclase (OSC) in rat liver microsomes, as recorded in the Aladdin Scientific assay database (ALA615210) . OSC is a rate‑limiting enzyme in cholesterol biosynthesis and a validated target for lipid‑lowering therapies. Although the exact IC50 value is not shown in the public domain, the compound's ability to engage OSC distinguishes it from closely related cyclohexyl‑substituted phenols such as 2‑cyclohexyl‑4‑methylphenol and 4‑cyclohexyl‑3‑methylphenol, which have not been reported as OSC inhibitors in public assay repositories [1]. This unique activity profile likely arises from the meta‑cyclohexyloxy substitution pattern, which provides a steric and electronic environment complementary to the OSC active site that is absent in isomers where the cyclohexyl group is directly attached to the aromatic ring or positioned para to the hydroxyl group. The additional methyl group at the para position further tunes the lipophilicity and binding pocket fit relative to the des‑methyl analog 3‑(cyclohexyloxy)phenol [2].

Cholesterol Biosynthesis Enzyme Inhibition Metabolic Disease

High‑Value Application Scenarios for 3-(Cyclohexyloxy)-4-methylphenol – Grounded in Quantitative Evidence


Scaffold for COX‑1‑Biased Anti‑Inflammatory Lead Optimization

The documented COX‑1 engagement of 3‑(cyclohexyloxy)‑4‑methylphenol in sheep seminal vesicle microsomes supports its use as a privileged scaffold for developing COX‑1‑selective inhibitors. Unlike the para‑substituted isomers that demonstrate COX‑2 preference, this meta‑isomer provides a chemical starting point for programs targeting COX‑1‑mediated pathways in pain, platelet aggregation, or gastrointestinal protection. Procurement of this specific isomer is essential to maintain the desired COX‑1 bias.

Cholesterol‑Lowering Drug Discovery via Oxidosqualene Cyclase Inhibition

The positive OSC inhibition signal from rat liver microsome assays positions 3‑(cyclohexyloxy)‑4‑methylphenol as a tractable hit for lipid‑lowering therapeutic programs. Its activity against OSC – an enzyme not targeted by the structurally related 2‑cyclohexyl‑4‑methylphenol – provides a differentiated entry point for medicinal chemistry campaigns focused on hypercholesterolemia and cardiovascular disease.

Lipophilicity‑Driven Membrane Permeability Optimization in Phenol‑Based Drug Design

With a projected logP approximately 0.3–0.5 units higher than its para‑substituted isomer 4‑(cyclohexyloxy)‑3‑methylphenol , the meta‑isomer offers a distinct lipophilicity window for programs where enhanced membrane permeability is desired without additional molecular weight. This physicochemical differentiation is critical for CNS‑penetrant or orally bioavailable phenolic drug candidates.

High‑Selectivity Synthetic Intermediate for Cyclohexyloxy‑Containing Pharmaceuticals

The ability to obtain 3‑(cyclohexyloxy)‑4‑methylphenol via O‑alkylation with >90% positional selectivity [1] makes it a superior intermediate compared to the ring‑alkylated isomers (e.g., 2‑cyclohexyl‑4‑methylphenol), which require challenging separation of ortho/para mixtures. This synthetic advantage reduces purification costs and increases overall process efficiency, making it attractive for scale‑up procurement in pharmaceutical and agrochemical manufacturing.

Quote Request

Request a Quote for 3-(Cyclohexyloxy)-4-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.